molecular formula C8H6N2O2 B184435 2-Ethynyl-4-nitroaniline CAS No. 125600-42-2

2-Ethynyl-4-nitroaniline

Cat. No.: B184435
CAS No.: 125600-42-2
M. Wt: 162.15 g/mol
InChI Key: AOFBHHWRKCIHLV-UHFFFAOYSA-N
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Description

2-Ethynyl-4-nitroaniline is a derivative of aniline, carrying a nitro functional group . It has a molecular formula of C8H6N2O2 and a molecular weight of 162.15 .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration . The reaction conditions involve the use of potassium hydroxide in methanol and water at 20 degrees Celsius .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The process includes a nitration, a conversion from the nitro group to an amine, and a bromination . Sodium borohydride (NaBH4) is used as a reductant during the chemical reduction .

Scientific Research Applications

Environmental and Catalytic Applications

2-Ethynyl-4-nitroaniline and its derivatives have been studied in various environmental and catalytic contexts. For instance, 2-nitroaniline (a related compound) is known to be highly toxic and an environmental contaminant. It has been the subject of studies involving its reduction to less toxic forms using different catalytic systems, such as silica-supported gold nanoparticles (Naseem, Begum, & Farooqi, 2017). Similarly, the use of copper ferrite nanoparticles as a catalyst for the reduction of nitroanilines (including 2-nitroaniline) to amino compounds has been researched, showing significant catalytic activity (Naghash-Hamed, Arsalani, & Mousavi, 2022).

Electronic and Molecular Device Applications

This compound derivatives have been used in molecular electronic devices. For instance, a molecule containing a nitroamine redox center, similar in structure to this compound, exhibited negative differential resistance and high on-off peak-to-valley ratios in current-voltage measurements, indicating potential applications in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Biodegradation and Environmental Treatment

The anaerobic degradation of nitroaromatic compounds similar to this compound has been studied, revealing insights into environmental remediation processes. For example, Geobacter sp. KT7 and Thauera aromatica KT9, two microbial strains, have shown the ability to utilize 2-chloro-4-nitroaniline, a compound structurally similar to this compound, as carbon and nitrogen sources under anaerobic conditions (Duc, 2019). Additionally, the treatment of nitroaniline-containing wastewater using a membrane-aerated biofilm reactor has been explored, demonstrating effective degradation and nitrogen removal capabilities (Mei et al., 2020).

Photocatalytic Degradation

The photocatalytic degradation of nitroanilines under UV radiation has been studied, with research indicating the potential for efficient removal of these compounds from contaminated water sources (Gautam, Kamble, Sawant, & Pangarkar, 2005).

Safety and Hazards

2-Ethynyl-4-nitroaniline is considered hazardous . It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-ethynyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFBHHWRKCIHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468509
Record name 2-Ethynyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125600-42-2
Record name 2-Ethynyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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